Pareptide sulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PAREPTID-SULFAT ist eine synthetische Peptidverbindung, die für ihr therapeutisches Potenzial in verschiedenen medizinischen Anwendungen bekannt ist. Sie besteht aus einer Sequenz von Aminosäuren, die durch Peptidbindungen verknüpft sind und ein stabiles und bioaktives Molekül bilden. Diese Verbindung hat aufgrund ihres Potenzials zur Behandlung verschiedener Krankheiten und ihrer Rolle in der wissenschaftlichen Forschung erhebliche Aufmerksamkeit erlangt.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von PAREPTID-SULFAT erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS), eine Methode, die von Robert Bruce Merrifield entwickelt wurde . Diese Technik ermöglicht die sequenzielle Addition von Aminosäuren an eine wachsende Peptidkette, die an einem festen Harz verankert ist. Der Prozess umfasst die folgenden Schritte:

Anheftung der ersten Aminosäure: Die erste Aminosäure wird über ihre Carboxylgruppe an das Harz gebunden.

Entschützung: Die Aminogruppe der angehängten Aminosäure wird entschützt, um die Addition der nächsten Aminosäure zu ermöglichen.

Kupplung: Die nächste Aminosäure, die an ihrer Aminogruppe geschützt ist, wird aktiviert und an die wachsende Peptidkette gekoppelt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten ist.

Spaltung und Reinigung: Das fertige Peptid wird vom Harz abgespalten und mittels Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von PAREPTID-SULFAT je nach benötigter Menge und Reinheit die großtechnische SPPS oder die Lösungsphasensynthese umfassen. Die industrielle Produktion setzt häufig automatisierte Peptidsynthesizer ein, um die Effizienz und Reproduzierbarkeit zu verbessern. Die Verwendung von Schutzgruppen wie tert-Butyloxycarbonyl (Boc) und Fluorenylmethyloxycarbonyl (Fmoc) ist entscheidend, um Nebenreaktionen während der Synthese zu verhindern .

Analyse Chemischer Reaktionen

Reaktionstypen

PAREPTID-SULFAT unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann bestimmte Aminosäurereste wie Methionin und Cystein modifizieren, was sich auf die Stabilität und Aktivität des Peptids auswirkt.

Reduktion: Reduktionsreaktionen können Disulfidbrücken innerhalb des Peptids brechen und seine dreidimensionale Struktur verändern.

Substitution: Aminosäurereste innerhalb des Peptids können durch andere Reste substituiert werden, um seine Eigenschaften und Aktivität zu verändern.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Ameisensäure.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) und Tris(2-carboxyethyl)phosphin (TCEP) werden verwendet.

Substitution: Aminosäurensubstitution wird typischerweise durch gerichtete Mutagenese oder chemische Modifikation erreicht.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Modifikationen ab, die am Peptid vorgenommen wurden. Beispielsweise führt die Oxidation von Methioninresten zu Methioninsulfoxid, während die Reduktion von Disulfidbrücken freie Thiolgruppen ergibt.

Wissenschaftliche Forschungsanwendungen

PAREPTID-SULFAT hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung für die Untersuchung von Peptidsynthese- und Modifikationstechniken verwendet.

Biologie: Untersucht für seine Rolle in zellulären Signalwegen und Protein-Protein-Interaktionen.

Medizin: Für sein therapeutisches Potenzial bei der Behandlung von Krankheiten wie Krebs, Diabetes und neurodegenerativen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung von peptidbasierten Medikamenten und diagnostischen Werkzeugen eingesetzt

Wirkmechanismus

Der Wirkmechanismus von PAREPTID-SULFAT beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Rezeptoren oder Enzymen, was zu einer Kaskade biochemischer Ereignisse führt. Diese Interaktionen können zelluläre Prozesse wie Signaltransduktion, Genexpression und Proteinsynthese modulieren. Die genauen Pfade und Ziele hängen von der spezifischen Sequenz und Struktur des Peptids ab .

Wirkmechanismus

The mechanism of action of PAREPTIDE SULFATE involves its interaction with specific molecular targets, such as receptors or enzymes, leading to a cascade of biochemical events. These interactions can modulate cellular processes, including signal transduction, gene expression, and protein synthesis. The exact pathways and targets depend on the specific sequence and structure of the peptide .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pepton: Eine Mischung aus Peptiden, die während der Verdauung von Proteinen gebildet werden.

Proteose: Zwischenprodukte der Proteinhydrolyse, größer als Peptide, aber kleiner als Proteine.

Andere synthetische Peptide: Verschiedene synthetische Peptide mit therapeutischem Potenzial, wie Insulin und Oxytocin

Einzigartigkeit

PAREPTID-SULFAT ist aufgrund seiner spezifischen Aminosäuresequenz und Sulfatmodifikation einzigartig, die ihm besondere biologische Aktivitäten und Stabilität verleihen. Seine Fähigkeit, gezielten Modifikationen zu unterliegen, macht es zu einem vielseitigen Werkzeug in der Forschung und in therapeutischen Anwendungen.

Eigenschaften

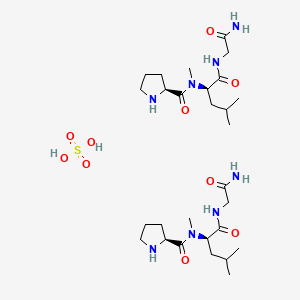

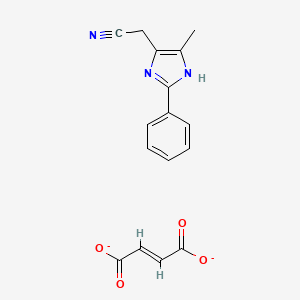

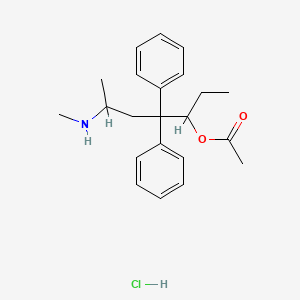

CAS-Nummer |

61484-39-7 |

|---|---|

Molekularformel |

C28H54N8O10S |

Molekulargewicht |

694.8 g/mol |

IUPAC-Name |

(2S)-N-[(2R)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-N-methylpyrrolidine-2-carboxamide;sulfuric acid |

InChI |

InChI=1S/2C14H26N4O3.H2O4S/c2*1-9(2)7-11(13(20)17-8-12(15)19)18(3)14(21)10-5-4-6-16-10;1-5(2,3)4/h2*9-11,16H,4-8H2,1-3H3,(H2,15,19)(H,17,20);(H2,1,2,3,4)/t2*10-,11+;/m00./s1 |

InChI-Schlüssel |

DPOZYRPNCJEMMY-DDRMSGASSA-N |

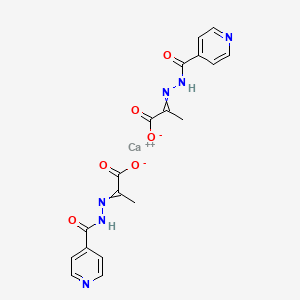

Isomerische SMILES |

CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.CC(C)C[C@H](C(=O)NCC(=O)N)N(C)C(=O)[C@@H]1CCCN1.OS(=O)(=O)O |

Kanonische SMILES |

CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.CC(C)CC(C(=O)NCC(=O)N)N(C)C(=O)C1CCCN1.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

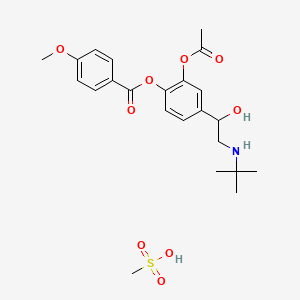

![1-cyclopentyl-5-[(1S,9R,13R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]pentan-3-one;methanesulfonic acid](/img/structure/B10859378.png)